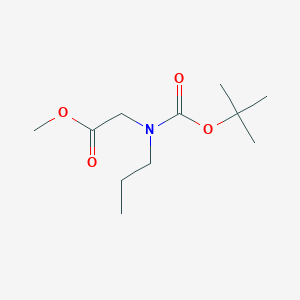
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate typically involves the reaction of glycine derivatives with tert-butoxycarbonyl chloride in the presence of a base. One common method includes the following steps:
Starting Material: Glycine derivative.
Reagent: tert-butoxycarbonyl chloride.
Base: Triethylamine or sodium hydroxide.
Solvent: Dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is carried out at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate undergoes various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions, such as trifluoroacetic acid or hydrochloric acid.
Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Cyclization: Intramolecular cyclization to form cyclic amino acid derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Cyclization: Lithium bis(trimethylsilyl)amine as a base in a continuous-flow reactor.
Major Products Formed
Deprotection: Glycine derivatives without the Boc group.
Substitution: Various substituted glycine derivatives.
Cyclization: Cyclic amino acid derivatives with quaternary stereocenters.
科学的研究の応用
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of biomedical polymers and other advanced materials.
作用機序
The mechanism of action of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further chemical transformations, such as peptide bond formation.
類似化合物との比較
Similar Compounds
Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate: Similar in structure but contains a chloropropyl group.
N-tert-Butoxycarbonyl-L-serine Methyl Ester: Contains a serine residue instead of glycine.
N-tert-Butoxycarbonyl-L-threonine Methyl Ester: Contains a threonine residue instead of glycine.
Uniqueness
Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is unique due to its specific combination of a glycine derivative with a Boc protecting group and a propyl side chain. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate |
InChI |
InChI=1S/C11H21NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6-8H2,1-5H3 |
InChIキー |
GHRRXQXJQPKCEE-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC(=O)OC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14012572.png)
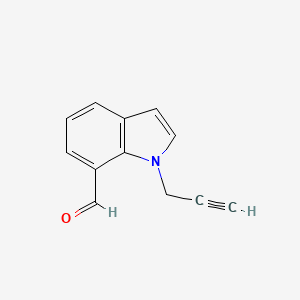
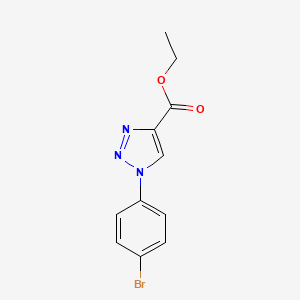
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
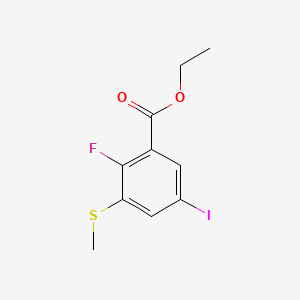
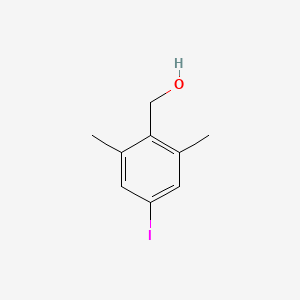
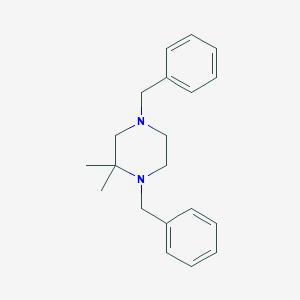
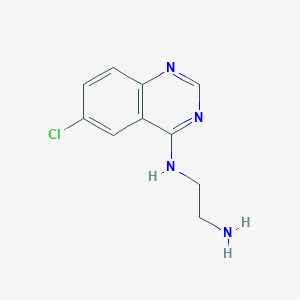

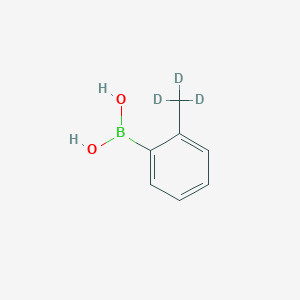
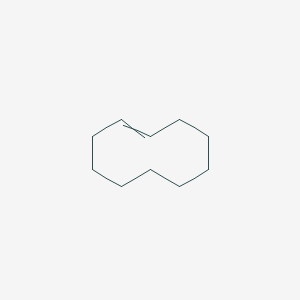
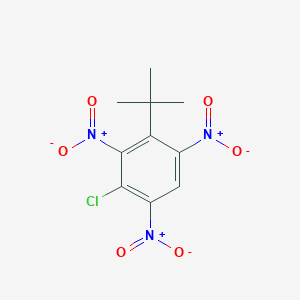
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
